molecular formula C18H16Cl2N2O3S B3397255 2,5-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021210-67-2

2,5-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B3397255
CAS RN: 1021210-67-2
M. Wt: 411.3 g/mol
InChI Key: XYAFRRLJTNXYMO-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide” is an organic compound containing multiple functional groups. It has a benzene ring which is a common feature in many organic compounds . The compound also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . The cyclopropanecarbonyl group indicates the presence of a three-membered ring structure .

Mechanism of Action

Target of Action

The primary target of the compound 2,5-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the process of gluconeogenesis, which is the formation of glucose from non-carbohydrate sources .

Mode of Action

It is known that compounds targeting fructose-1,6-bisphosphatase 1 typically inhibit the enzyme’s activity, thereby affecting the process of gluconeogenesis .

Biochemical Pathways

The compound affects the gluconeogenesis pathway by inhibiting the activity of Fructose-1,6-bisphosphatase 1 . This enzyme is responsible for the conversion of fructose 1,6-bisphosphate to fructose 6-phosphate, a key step in gluconeogenesis . By inhibiting this enzyme, the compound can potentially disrupt the production of glucose from non-carbohydrate sources.

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The inhibition of Fructose-1,6-bisphosphatase 1 by this compound can potentially disrupt the process of gluconeogenesis . This could lead to a decrease in the production of glucose from non-carbohydrate sources, which could have various effects at the molecular and cellular levels depending on the physiological context.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target and its overall effectiveness .

properties

IUPAC Name

2,5-dichloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c19-13-4-6-15(20)17(9-13)26(24,25)21-14-5-3-11-7-8-22(16(11)10-14)18(23)12-1-2-12/h3-6,9-10,12,21H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAFRRLJTNXYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
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2,5-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
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2,5-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
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2,5-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 5
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2,5-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 6
2,5-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide

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